molecular formula C17H13BrClN3 B2362121 4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride CAS No. 1323538-08-4

4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride

Cat. No.: B2362121
CAS No.: 1323538-08-4
M. Wt: 374.67
InChI Key: DTKZZJFLOMCTNE-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromophenyl group, an amino group, and a carbonitrile group attached to a quinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with 6-methylquinoline-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride
  • 4-((4-Fluorophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride
  • 4-((4-Methylphenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride

Uniqueness

4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to its analogs

Properties

IUPAC Name

4-(4-bromoanilino)-6-methylquinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3.ClH/c1-11-2-7-16-15(8-11)17(12(9-19)10-20-16)21-14-5-3-13(18)4-6-14;/h2-8,10H,1H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKZZJFLOMCTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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